saikosaponin B4

Description

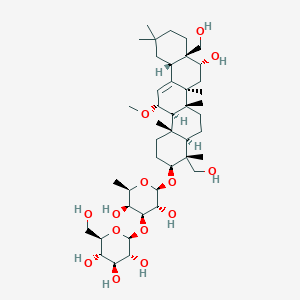

Structure

2D Structure

Properties

Molecular Formula |

C43H72O14 |

|---|---|

Molecular Weight |

813 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1 |

InChI Key |

GLQYFMRUYWFXGT-TZWHAUNMSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Synonyms |

saikosaponin saikosaponin A saikosaponin B saikosaponin B1 saikosaponin B2 saikosaponin B3 saikosaponin B4 saikosaponin C saikosaponin D saikosaponin K saikosaponin L saikosaponins |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Saikosaponin B4 in Colon Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin B4 (SSB4), a triterpenoid saponin derived from the medicinal plant Bupleurum, has emerged as a promising phytochemical with potential therapeutic applications in oncology. This technical guide provides an in-depth analysis of the molecular mechanisms through which SSB4 exerts its anti-cancer effects on colon cancer cells. The primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation. This inhibition leads to the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic counterparts. This document synthesizes the current in vitro evidence, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Colon cancer remains a significant global health challenge with a high incidence of morbidity and mortality. The development of novel therapeutic agents that can selectively target cancer cells while minimizing toxicity to normal tissues is a paramount goal in cancer research. Natural compounds, such as this compound, have garnered considerable interest due to their diverse pharmacological activities. This guide focuses exclusively on the established mechanism of action of this compound in the context of colon cancer, providing a technical overview for research and development professionals.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

Current research indicates that the primary anti-proliferative and pro-apoptotic effects of this compound in colon cancer are mediated through the suppression of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers, including colon cancer.

This compound has been shown to downregulate the expression of key proteins in this pathway, including PI3K, Akt, and mTOR, as well as their phosphorylated, active forms (P-PI3K, P-Akt, and P-mTOR).[1][2] The inhibitory effect of SSB4 on this pathway disrupts downstream signaling, ultimately leading to decreased cell proliferation and the induction of programmed cell death (apoptosis).

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

Induction of Apoptosis

A key consequence of the SSB4-mediated inhibition of the PI3K/AKT/mTOR pathway is the induction of apoptosis in colon cancer cells.[1][2] This is evidenced by a significant increase in the apoptotic rate of colon cancer cells following treatment with SSB4. The molecular mechanism underlying this pro-apoptotic effect involves the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade.

Specifically, treatment with this compound leads to:

-

Upregulation of pro-apoptotic proteins: Bax, Caspase-3, Caspase-9, Cleaved Caspase-3, and Cleaved Caspase-9.[1][2]

This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Quantitative Data

The anti-cancer effects of this compound have been quantified in the SW480 and SW620 human colon cancer cell lines.

Table 1: Effect of this compound on the Viability of Colon Cancer Cells

| Cell Line | SSB4 Concentration (µg/ml) | Observation | Reference |

| SW480 | 12.5 - 50 | Significant decrease in cell survival | [1][2] |

| SW620 | 12.5 - 50 | Significant decrease in cell survival | [1][2] |

Table 2: Apoptosis Induction by this compound in Colon Cancer Cells

| Cell Line | SSB4 Concentration (µg/ml) | Apoptosis Rate (%) | Reference |

| SW480 | 25 | 55.07 ± 1.63 | [1][2] |

| SW620 | 25 | 33.07 ± 1.28 | [1][2] |

Areas for Future Research

The current body of research on this compound in colon cancer is promising but also highlights areas where further investigation is needed:

-

Efficacy in other colon cancer cell lines: The effects of SSB4 have been primarily documented in SW480 and SW620 cells. Studies on a broader panel of colon cancer cell lines, including HCT116 and HT-29, would provide a more comprehensive understanding of its therapeutic potential.

-

Involvement of other signaling pathways: While the PI3K/AKT/mTOR pathway is a key target, the potential interaction of SSB4 with other critical signaling pathways in colon cancer, such as the Wnt/β-catenin pathway, remains to be elucidated.

-

In vivo studies: To date, there is a lack of published in vivo data on the efficacy of this compound in animal models of colon cancer. Xenograft studies are crucial to validate the in vitro findings and to assess the pharmacological properties and potential toxicity of SSB4 in a living organism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's mechanism of action. These protocols are adapted for the study of SSB4 in SW480 and SW620 colon cancer cell lines.

Cell Viability Assessment (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of colon cancer cells.

Materials:

-

SW480 or SW620 colon cancer cells

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

This compound (stock solution in DMSO)

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SW480 or SW620 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µl of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Replace the medium in each well with 100 µl of medium containing the desired concentrations of SSB4 (e.g., 0, 12.5, 25, 50 µg/ml). Include a vehicle control (DMSO) at a concentration equivalent to the highest SSB4 concentration.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 Addition: Add 10 µl of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

-

Treated and untreated SW480 or SW620 cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Seed and treat cells with this compound as described in the cell viability protocol.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, detach using trypsin-EDTA. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.

-

Staining: Transfer 100 µl of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µl of Annexin V-FITC and 5 µl of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µl of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Protein Expression Analysis (Western Blotting)

This protocol details the steps for analyzing the expression levels of proteins involved in the PI3K/AKT/mTOR pathway and apoptosis.

Materials:

-

Treated and untreated SW480 or SW620 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-p-AKT, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates significant anti-cancer activity in colon cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway and inducing apoptosis. The quantitative data and molecular evidence presented in this guide provide a solid foundation for its potential as a therapeutic agent. However, further research is imperative to explore its efficacy across a wider range of colon cancer subtypes, to investigate its interactions with other signaling pathways, and to validate its therapeutic potential in preclinical in vivo models. The detailed protocols provided herein serve as a resource for researchers aiming to build upon the current understanding of this compound's mechanism of action.

References

A Technical Guide to the Biological Activity of Saikosaponin B4

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the pharmacological activities of Saikosaponin B4 (SSB4), a triterpenoid saponin isolated from the roots of Bupleurum species. The guide synthesizes current research findings, focusing on its anti-cancer, anti-inflammatory, and antiviral properties. It includes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and drug development initiatives.

Anti-Cancer Activity

This compound has demonstrated significant potential as an anti-cancer agent, particularly in the context of colon cancer. Its mechanism primarily involves the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

Research indicates that this compound exerts its anti-tumor effects in colon cancer by suppressing the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell survival, proliferation, and growth. SSB4 treatment has been shown to downregulate the expression levels of PI3K, Akt, and mTOR, as well as their phosphorylated forms (P-PI3K, P-Akt, P-mTOR) in colon cancer cell lines.[1] The inhibition of this pathway leads to a cascade of downstream effects, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately culminating in programmed cell death.[1][3]

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.

Quantitative Data: Effects on Colon Cancer Cells

Studies using the colon cancer cell lines SW480 and SW620 have provided quantitative evidence of SSB4's efficacy. The survival rates of both cell lines decreased significantly with SSB4 concentrations ranging from 12.5 to 50 μg/ml.[1][3]

| Parameter | Cell Line | SSB4 Concentration | Result | Reference |

| Cell Viability | SW480 & SW620 | 12.5–50 µg/mL | Significant decrease in survival rates | [1][3] |

| Apoptosis Rate | SW480 | 25 µg/mL | 55.07% ± 1.63% | [1][4] |

| Apoptosis Rate | SW620 | 25 µg/mL | 33.07% ± 1.28% | [1][4] |

Experimental Protocols

The anti-cancer effects of this compound were primarily evaluated using the following methodologies.

Caption: Experimental workflow for evaluating the anti-cancer activity of this compound.

1.3.1 Cell Proliferation Assay (CCK-8)

-

Objective: To assess the effect of SSB4 on the viability and proliferation of cancer cells.

-

Protocol:

-

Seed SW480 and SW620 cells into 96-well plates at a specified density.

-

After cell adherence, replace the medium with fresh medium containing various concentrations of SSB4 (e.g., 0, 12.5, 25, 50 µg/mL). A control group with no SSB4 is included.

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

1.3.2 Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the percentage of cells undergoing apoptosis after SSB4 treatment.

-

Protocol:

-

Culture SW480 and SW620 cells and treat them with a specific concentration of SSB4 (e.g., 25 µg/mL) for a set duration.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in a binding buffer.

-

Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.

-

1.3.3 Western Blotting

-

Objective: To detect the expression levels of specific proteins in the PI3K/AKT/mTOR and apoptosis pathways.

-

Protocol:

-

Treat cells with SSB4, then lyse the cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk) to prevent non-specific binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., PI3K, p-AKT, Bax, Bcl-2, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Anti-Inflammatory and Other Activities

While research on this compound is most detailed in oncology, the broader class of saikosaponins is well-regarded for anti-inflammatory, antiviral, and hepatoprotective effects.[5][6][7][8][9]

Anti-Inflammatory Effects

Saikosaponins generally exert anti-inflammatory effects by modulating key inflammatory pathways.[10] They can inhibit the production of cyclooxygenase (COX) and lipoxygenase (LOX) metabolites and regulate pathways such as NF-κB and MAPK, which are central to the inflammatory response.[10][11] This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and various interleukins.[12]

Caption: General anti-inflammatory mechanism of saikosaponins.

Other Reported Activities & Quantitative Data

This compound has been investigated for other specific biological interactions, yielding quantitative data on its inhibitory potential.

| Activity | Target/Assay | IC50 Value / Binding Score | Reference |

| Anti-adhesion | Selectin-mediated cell adhesion | 3.0 µM | [13] |

| Antiviral (In-silico) | SARS-CoV-2 NSP15 | -5.587 (Binding Affinity, kcal/mol) | [6] |

| Antiviral (In-silico) | SARS-CoV-2 Fusion Spike Glycoprotein | -5.808 (Binding Affinity, kcal/mol) | [6] |

Note: In-silico data represents computational predictions of binding affinity and requires experimental validation.

Saikosaponins A, B2, C, and D have been tested for antiviral activity against human coronavirus 229E (HCoV-229E), with Saikosaponin B2 showing the strongest effect (IC50 = 1.7 ± 0.1 µmol/L).[14][15] This suggests that saikosaponins with structures similar to B4 possess tangible antiviral properties.

Conclusion

This compound is a promising bioactive compound with well-documented anti-cancer activity, primarily through the targeted suppression of the PI3K/AKT/mTOR pathway in colon cancer cells. Its ability to induce apoptosis and inhibit proliferation at micromolar concentrations highlights its therapeutic potential. Furthermore, as a member of the saikosaponin family, it likely shares broader anti-inflammatory and antiviral properties that warrant further investigation. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for scientists and researchers aiming to advance this compound in preclinical and clinical drug development pipelines.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Saikosaponins Targeting Programmed Cell Death as Anticancer Agents: Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammation Effects and Potential Mechanism of Saikosaponins by Regulating Nicotinate and Nicotinamide Metabolism and Arachidonic Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An in-silico evaluation of different Saikosaponins for their potency against SARS-CoV-2 using NSP15 and fusion spike glycoprotein as targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Ameliorative Effects of Saikosaponin in Thioacetamide-Induced Liver Injury and Non-Alcoholic Fatty Liver Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saikosaponins: a review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo and in vitro antiinflammatory activity of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral effects of saikosaponins on human coronavirus 229E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Saikosaponin B4: A Technical Guide to its Source and Isolation from Bupleurum chinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of saikosaponin B4, a bioactive triterpenoid saponin found in the roots of Bupleurum chinensis. This document details the distribution of this compound within the plant, comprehensive protocols for its extraction and isolation, and insights into its potential mechanism of action through the NF-κB signaling pathway.

Source and Distribution of this compound in Bupleurum chinensis

Bupleurum chinensis, a perennial herb of the Apiaceae family, is a well-established source of various saikosaponins, which are key to its medicinal properties in traditional Chinese medicine.[1] this compound is one of the numerous oleanane-type triterpenoid saponins isolated from the roots of this plant, commonly referred to as Radix Bupleuri or "Chai Hu".[1][2]

The concentration and distribution of saikosaponins, including this compound, can vary significantly depending on the specific tissue of the root. Generally, the outer layers of the root, the cork and cortex, contain higher concentrations and a greater diversity of saikosaponins compared to the inner phloem and xylem. This distribution is an important consideration for optimizing extraction procedures.

Table 1: Quantitative Data of Saikosaponins in Bupleurum chinensis

| Saikosaponin | Plant Part | Concentration/Yield | Analytical Method | Reference |

| Total Saikosaponins | Roots | Up to 6.32% | Ultrasound-Assisted Extraction & HPLC-DAD | [3] |

| Saikosaponin a | Roots | 1.18% | Ultrasound-Assisted Extraction & HPLC-DAD | [3] |

| Saikosaponin d | Roots | 3.02% | Ultrasound-Assisted Extraction & HPLC-DAD | [3] |

| Saikosaponin b2 | Roots | 0.26% | Ultrasound-Assisted Extraction & HPLC-DAD | [3] |

| Saikosaponin c | Roots | 1.02% | Ultrasound-Assisted Extraction & HPLC-DAD | [3] |

| Saikosaponin e | Roots | 0.38% | Ultrasound-Assisted Extraction & HPLC-DAD | [3] |

| Saikosaponin f | Roots | 0.44% | Ultrasound-Assisted Extraction & HPLC-DAD | [3] |

Note: Specific quantitative data for this compound yield from a complete isolation process is not extensively reported in the reviewed literature, as it is often isolated as part of a broader phytochemical analysis of multiple saikosaponins.

Experimental Protocol: Extraction and Isolation of this compound

The following protocol is a synthesized methodology based on established techniques for the isolation of saikosaponins from Bupleurum species. This multi-step process involves initial extraction, fractionation, and subsequent chromatographic purification.

Extraction

-

Preparation of Plant Material : Air-dry the roots of Bupleurum chinensis and grind them into a coarse powder.

-

Solvent Extraction :

-

Macerate the powdered root material in 70% ethanol containing 0.05% ammonia water (1:10 w/v) and extract under reflux for 4 hours.[4]

-

Repeat the extraction process on the plant residue to ensure maximum yield.[4]

-

Alternatively, employ ultrasound-assisted extraction with a 5% ammonia-methanol solution at a 1:40 solid-to-liquid ratio at approximately 47°C for 65 minutes.[3]

-

-

Concentration : Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Solvent Partitioning :

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with petroleum ether, ethyl acetate, and water-saturated n-butanol.[4]

-

The saikosaponins will primarily partition into the n-butanol fraction.

-

-

Macroporous Resin Chromatography :

-

Concentrate the n-butanol fraction to dryness and redissolve the residue in a minimal amount of methanol.

-

Apply the concentrated sample to a D101 macroporous resin column.[4]

-

Elute the column with a stepwise gradient of ethanol in water (e.g., water, 30% ethanol, 70% ethanol, and 95% ethanol).[4]

-

Collect the 70% ethanol fraction, which will be enriched with total saikosaponins.[4]

-

Isolation of this compound

-

Silica Gel Column Chromatography :

-

Concentrate the 70% ethanol fraction from the macroporous resin column to dryness.

-

Subject the dried residue to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol-water or a similar solvent system, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Pool the fractions containing this compound and concentrate them.

-

Perform final purification using a preparative HPLC system with a C18 column.

-

Use a mobile phase of acetonitrile and water with a gradient elution. The specific gradient should be optimized to achieve baseline separation of this compound from other co-eluting saikosaponins.

-

Collect the peak corresponding to this compound and verify its purity using analytical HPLC and spectroscopic methods (e.g., MS, NMR).

-

Visualizing the Isolation Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from Bupleurum chinensis.

Saikosaponin Inhibition of the NF-κB Signaling Pathway

Saikosaponins have demonstrated anti-inflammatory effects, which are, in part, mediated through the inhibition of the NF-κB signaling pathway.[5] While research on this compound's specific interactions is ongoing, studies on structurally similar saikosaponins, such as saikosaponin A and D, provide a model for its likely mechanism of action.[5][6] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by saikosaponins.

Conclusion

This technical guide outlines the fundamental aspects of this compound, from its natural source in Bupleurum chinensis to detailed methodologies for its isolation. The provided protocols and diagrams serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The elucidation of its inhibitory action on the NF-κB pathway underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully characterize the pharmacological profile of this compound and to optimize its production and purification for clinical applications.

References

- 1. vellmanherbs.com [vellmanherbs.com]

- 2. Bupleurum chinense Roots: a Bioactivity-Guided Approach toward Saponin-Type NF- κ B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 6. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Saikosaponin B4: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin B4 (SSB4) is a triterpenoid saponin isolated from the roots of Bupleurum chinense, a plant used in traditional Chinese medicine. As a member of the saikosaponin family, SSB4 has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and biological properties of this compound, with a focus on its mechanism of action in cancer. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C43H72O14 | [] |

| Molecular Weight | 813.02 g/mol | [][2] |

| CAS Number | 58558-09-1 | |

| Appearance | White to yellow solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| SMILES | C[C@]12--INVALID-LINK--[C@]4(CO)[C@@]3([H])CC(C)(C)CC4)C)OC">C@@([H])[C@@]5(--INVALID-LINK--(--INVALID-LINK----INVALID-LINK----INVALID-LINK--O6)O[C@]7([H])O--INVALID-LINK----INVALID-LINK--[C@H]7O)CO)O)CC5)CO">C@@([H])CC1)C | [2] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Biological Properties and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-cancer properties being a primary focus of recent research. The predominant mechanism of action identified is the suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[3][4]

Anti-Cancer Effects in Colon Cancer

Studies on human colon cancer cell lines (SW480 and SW620) have demonstrated that this compound can significantly inhibit cell proliferation and induce apoptosis.[4] The key molecular events are summarized below:

-

Inhibition of Cell Proliferation: this compound decreases the survival rates of colon cancer cells in a dose-dependent manner, with significant effects observed in the concentration range of 12.5–50 μg/ml.[4]

-

Induction of Apoptosis: Treatment with 25 μg/ml this compound leads to high rates of apoptosis in both SW480 (55.07% ± 1.63%) and SW620 (33.07% ± 1.28%) cells.[4] This is accompanied by the upregulation of pro-apoptotic proteins such as Bax, Caspase-3, Caspase-9, Cleaved Caspase-3, and Cleaved Caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[4]

-

Suppression of the PI3K/AKT/mTOR Pathway: this compound downregulates the expression and phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.[3][4] This inhibition is a central mechanism underlying its anti-tumor effects.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological effects of this compound.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cell suspension (e.g., 5000 cells/well) in 100 µL of culture medium in a 96-well plate.

-

Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Add 10 µL of various concentrations of this compound (e.g., 12.5, 25, 50 µg/ml) to the respective wells.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[5]

-

Add 10 µL of CCK-8 solution to each well.[6]

-

Incubate the plate for 1-4 hours in the incubator.[6]

-

Measure the absorbance at 450 nm using a microplate reader.[6]

Caption: Workflow for assessing cell viability using the CCK-8 assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in culture dishes and treat with this compound (e.g., 25 µg/ml) for a specified time (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Caption: Workflow for apoptosis detection by flow cytometry.

Western Blotting for PI3K/AKT/mTOR Pathway Proteins

This protocol is for detecting the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR pathway following treatment with this compound.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Cleaved Caspase-3, anti-Caspase-9, anti-Cleaved Caspase-9, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Suppression Cancer Progression by Inhibiting SW480 and SW620 Cells Proliferation via the PI3K/AKT/mTOR Pathway in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. ptglab.com [ptglab.com]

- 6. apexbt.com [apexbt.com]

Saikosaponin B4: A Comprehensive Review of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin B4 (SSB4) is a triterpenoid saponin isolated from the roots of Bupleurum species, a plant widely used in traditional Chinese medicine. As a member of the saikosaponin family, SSB4 has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth review of the current understanding of this compound's pharmacology and toxicology, with a focus on its molecular mechanisms, quantitative data from key studies, and detailed experimental methodologies. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Pharmacological Properties

This compound exhibits a range of pharmacological effects, primarily centered around its anti-cancer and anti-inflammatory activities.

Anticancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, with a notable focus on colon cancer.

Recent studies have elucidated that this compound exerts its anti-cancer effects in colon cancer by inhibiting the PI3K/AKT/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

By downregulating the phosphorylation of key proteins in this pathway, this compound effectively halts the cell cycle and induces apoptosis. The proposed mechanism involves the following steps:

-

Inhibition of PI3K Activation: this compound is believed to interfere with the activation of Phosphoinositide 3-kinase (PI3K).

-

Downregulation of AKT Phosphorylation: This leads to a decrease in the phosphorylation of Protein Kinase B (AKT), a crucial downstream effector of PI3K.

-

Inhibition of mTOR Signaling: The reduction in phosphorylated AKT subsequently inhibits the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.

-

Induction of Apoptosis: The overall inhibition of the PI3K/AKT/mTOR pathway culminates in the induction of apoptosis, or programmed cell death, in cancer cells. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.

The following table summarizes the quantitative data from in vitro studies on the anticancer activity of this compound.

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| SW480 (Colon Cancer) | CCK-8 | Cell Viability | 12.5-50 µg/mL | Significant decrease | [1] |

| SW620 (Colon Cancer) | CCK-8 | Cell Viability | 12.5-50 µg/mL | Significant decrease | [1] |

| SW480 (Colon Cancer) | Flow Cytometry | Apoptosis Rate | 25 µg/mL | 55.07% ± 1.63% | [1] |

| SW620 (Colon Cancer) | Flow Cytometry | Apoptosis Rate | 25 µg/mL | 33.07% ± 1.28% | [1] |

Anti-inflammatory Activity

While less characterized than its anti-cancer effects, this compound is also believed to possess anti-inflammatory properties, a common feature among saikosaponins. The general mechanism for the anti-inflammatory action of saikosaponins involves the modulation of inflammatory signaling pathways such as NF-κB and the production of inflammatory mediators. However, specific dose-response studies on the anti-inflammatory effects of this compound are limited in the current literature.

Toxicology Profile

A comprehensive toxicological profile for this compound is not yet well-established in publicly available literature.

Acute Toxicity

Specific LD50 (median lethal dose) values for this compound from acute toxicity studies in animal models were not found in the reviewed scientific literature. As a point of reference, other saikosaponins, such as Saikosaponin D, have been reported to have toxicological effects, primarily hepatotoxicity, at high doses[2]. However, direct extrapolation of these values to this compound is not advisable due to potential differences in their toxicological profiles.

Subchronic and Chronic Toxicity

No dedicated subchronic or chronic toxicity studies for this compound were identified. General reviews on saikosaponins suggest the potential for cumulative toxicity with long-term use at high doses, but specific data for this compound is lacking[3].

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are not extensively documented. However, a comparative pharmacokinetic study of eight saikosaponins in rats after oral administration of a Bupleuri Radix extract provides some initial insights.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Like other saponins, this compound is expected to have low oral bioavailability due to its large molecular weight and hydrophilicity, which limit its passive diffusion across the intestinal membrane[4]. Metabolism is likely to occur in the liver, and excretion is presumed to be primarily through the biliary route.

Quantitative Pharmacokinetic Data

The following table presents the available pharmacokinetic parameters for this compound in rats following oral administration of a Bupleuri Radix extract.

| Parameter | Value | Unit | Animal Model | Administration Route | Reference |

| Cmax | 1.83 ± 0.54 | ng/mL | Rat | Oral | [4] |

| Tmax | 1.83 ± 1.07 | h | Rat | Oral | [4] |

| AUC(0-t) | 6.86 ± 2.65 | ng·h/mL | Rat | Oral | [4] |

Note: These values were obtained from a study using a complex herbal extract, and the pharmacokinetics of isolated this compound may differ.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review.

Cell Viability Assessment (CCK-8 Assay)

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.

-

Final Incubation: The plate is incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

-

Protein Extraction: Cells treated with this compound are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-PI3K, phospho-AKT, phospho-mTOR, and their total forms, as well as a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound for the desired time. Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Washing: The cells are washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: The stained cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The samples are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-cancer activity, particularly in colon cancer, through the inhibition of the PI3K/AKT/mTOR signaling pathway. While its pharmacological effects are beginning to be understood at the molecular level, significant gaps in our knowledge remain, particularly concerning its toxicological and pharmacokinetic profiles.

Future research should focus on:

-

Comprehensive Toxicological Evaluation: Conducting acute, subchronic, and chronic toxicity studies to determine the safety profile and establish a no-observed-adverse-effect level (NOAEL) for this compound.

-

Detailed Pharmacokinetic Studies: Performing in-depth ADME studies with pure this compound to accurately determine its bioavailability, metabolic fate, and excretion pathways.

-

In Vivo Efficacy Studies: Evaluating the anti-cancer and anti-inflammatory effects of this compound in relevant animal models to validate the in vitro findings.

-

Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by this compound in other cancer types and inflammatory conditions.

A more complete understanding of the pharmacology and toxicology of this compound will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundation for such future investigations.

References

- 1. Formulations, Hemolytic and Pharmacokinetic Studies on Saikosaponin a and Saikosaponin d Compound Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated UPLC-MS/MS method for simultaneous quantification of eight saikosaponins in rat plasma: Application to a comparative pharmacokinetic study in depression rats after oral administration of extracts of raw and vinegar-baked Bupleuri Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

The Initial Discovery and Core Technical Profile of Saikosaponin B4

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Saikosaponin B4 (SSB4) is a triterpenoid saponin first isolated from the roots of the medicinal plant Bupleurum falcatum L. This document provides a comprehensive overview of its initial discovery, physicochemical properties, and biological activities, with a focus on its impact on key cellular signaling pathways. Detailed experimental protocols for its isolation and analysis are presented, alongside quantitative data and visual representations of its mechanisms of action to support further research and drug development efforts.

Initial Source and Discovery

This compound was first identified as a constituent of the roots of Bupleurum falcatum L., a plant with a long history of use in traditional medicine. A pivotal study in 1980 by H. Ishii, M. Nakamura, S. Seo, K. Tori, T. Tozyo, and Y. Yoshimura led to the systematic separation and characterization of various saponins from this plant source. In their comprehensive work on the nuclear magnetic resonance spectra of new saponins, they reported the isolation of saikosaponin-b4 alongside other known saikosaponins.[1] This initial discovery laid the groundwork for future investigations into the chemical structure and pharmacological properties of this specific compound. More recent studies have reaffirmed the roots of Bupleurum falcatum L. as a primary source for the isolation of this compound.[2]

Physicochemical Properties and Quantitative Data

This compound is a complex glycoside with a triterpenoid aglycone core. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C43H72O14 | MCE |

| Molecular Weight | 813.02 g/mol | MCE |

| Appearance | White to yellow solid | MCE |

| Solubility | Soluble in DMSO (50 mg/mL) | MCE |

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly in the context of cancer cell proliferation and apoptosis.

PI3K/AKT/mTOR Signaling Pathway

Recent research has elucidated the role of this compound in suppressing the proliferation of colon cancer cells (SW480 and SW620) through the inhibition of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

A 2022 study demonstrated that treatment with this compound leads to a dose-dependent decrease in the survival rates of colon cancer cells.[3] Furthermore, it was shown to induce apoptosis, with a significant increase in the apoptotic rate of SW480 and SW620 cells upon treatment.[3] At the molecular level, this compound upregulates the expression of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[3] Crucially, the study revealed that SSB4 downregulates the expression and phosphorylation of key components of the PI3K/AKT/mTOR pathway, including PI3K, Akt, and mTOR.[3]

NF-κB and MAPK Signaling Pathways

While the direct effects of this compound on the NF-κB and MAPK signaling pathways are not as extensively documented as those of its structural relatives, saikosaponins A and D, the existing literature on these related compounds provides a strong basis for inferred activity. Saikosaponins A and D have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[4][5][6][7] This inhibition prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.

Similarly, saikosaponins A and D have been demonstrated to inhibit the MAPK signaling pathway, which is also a key regulator of inflammation and cell proliferation.[6][8] Inhibition of this pathway by other saikosaponins suggests that this compound may also possess similar anti-inflammatory and anti-proliferative properties through the modulation of these pathways. Further research is warranted to specifically delineate the effects of this compound on the NF-κB and MAPK signaling cascades.

Experimental Protocols

Isolation of this compound from Bupleurum falcatum

The following protocol is based on methodologies described in the literature for the isolation of saikosaponins from Bupleurum falcatum roots.[2]

Workflow:

Methodology:

-

Extraction: The dried and powdered roots of Bupleurum falcatum L. are extracted with methanol (MeOH) at room temperature. The extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with n-butanol (n-BuOH). The n-BuOH-soluble fraction, which contains the saponins, is collected.

-

Column Chromatography: The n-BuOH fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified using octadecylsilane (ODS) column chromatography.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cell Viability Assay (CCK-8)

This protocol is adapted from the methodology used to assess the effect of this compound on colon cancer cell proliferation.[3]

Methodology:

-

Cell Seeding: SW480 and SW620 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: The cells are treated with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µg/ml) for 24, 48, and 72 hours.

-

CCK-8 Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 2 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Western Blot Analysis

This protocol is based on the methodology used to investigate the effect of this compound on the PI3K/AKT/mTOR pathway.[3]

Methodology:

-

Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3, Caspase-9, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound, originally discovered in the roots of Bupleurum falcatum, exhibits promising biological activities, particularly in the realm of oncology. Its ability to inhibit the PI3K/AKT/mTOR signaling pathway highlights its potential as a therapeutic agent. While its effects on other key pathways like NF-κB and MAPK are inferred from the actions of related saikosaponins, further direct investigation is needed. The detailed protocols provided in this guide offer a foundation for researchers to build upon in their exploration of this intriguing natural compound.

References

- 1. Isolation, Characterization, and Nuclear Magnetic Resonance Spectra of New Saponins from the Roots of Bupleurum falcatum L. [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. This compound Suppression Cancer Progression by Inhibiting SW480 and SW620 Cells Proliferation via the PI3K/AKT/mTOR Pathway in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saikosaponin A protects against experimental sepsis via inhibition of NOD2-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Saikosaponin B4: A Technical Guide to its Effects on the PI3K/AKT/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin B4 (SSB4), a triterpenoid saponin isolated from the medicinal plant Bupleurum, has demonstrated significant anti-cancer properties, particularly in the context of colon cancer. Emerging research indicates that a key mechanism of SSB4's therapeutic action involves the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. This technical guide provides a comprehensive overview of the effects of this compound on the PI3K/AKT/mTOR pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling cascades and experimental workflows.

Introduction

The PI3K/AKT/mTOR signaling cascade is a pivotal intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its constitutive activation is a frequent event in tumorigenesis, making it a prime target for cancer therapeutic development. This compound has been identified as a potent natural compound that exerts its anti-neoplastic effects by inhibiting this crucial pathway, leading to decreased cancer cell proliferation and induction of apoptosis. This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of this compound's interaction with the PI3K/AKT/mTOR pathway.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on colon cancer cell lines.

Table 1: Effect of this compound on the Viability of Colon Cancer Cells

| Cell Line | This compound Concentration (µg/mL) | Observation |

| SW480 | 12.5 - 50 | Significant decrease in survival rates[1][2] |

| SW620 | 12.5 - 50 | Significant decrease in survival rates[3][2] |

Table 2: Induction of Apoptosis by this compound in Colon Cancer Cells

| Cell Line | This compound Concentration (µg/mL) | Apoptosis Rate (%) |

| SW480 | 25 | 55.07 ± 1.63[1][2] |

| SW620 | 25 | 33.07 ± 1.28[3][2] |

Table 3: Qualitative Effects of this compound on PI3K/AKT/mTOR Pathway Proteins and Apoptosis-Related Proteins in Colon Cancer Cells

| Protein | Effect of this compound Treatment |

| PI3K/AKT/mTOR Pathway | |

| PI3K | Downregulated (p < 0.01)[1][2] |

| p-PI3K | Downregulated (p < 0.01)[1][2] |

| AKT | Downregulated (p < 0.01)[1][2] |

| p-AKT | Downregulated (p < 0.01)[1][2] |

| mTOR | Downregulated (p < 0.01)[1][2] |

| p-mTOR | Downregulated (p < 0.01)[1][2] |

| Apoptosis-Related Proteins | |

| Bax | Upregulated[1][2] |

| Bcl-2 | Downregulated[2] |

| Caspase-3 | Upregulated[2] |

| Cleaved Caspase-3 | Upregulated[2] |

| Caspase-9 | Upregulated[2] |

| Cleaved Caspase-9 | Upregulated[3][2] |

Note: Quantitative densitometric analyses for the Western blot results were not publicly available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on the PI3K/AKT/mTOR pathway.

Cell Culture

-

Cell Lines: Human colon cancer cell lines SW480 and SW620.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cell Viability Assay (CCK-8 Assay)

-

Seed SW480 and SW620 cells into 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 25, 50 µg/mL) for 24, 48, or 72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plates for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group (untreated cells).

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

-

Seed SW480 and SW620 cells in 6-well plates and treat with the desired concentration of this compound (e.g., 25 µg/mL) for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis

-

Protein Extraction:

-

Treat SW480 and SW620 cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, Caspase-9, Cleaved Caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometric Analysis:

-

Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

-

Normalize the expression of the target proteins to the loading control.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for investigating this compound's effects.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for colon cancer, by effectively inhibiting the PI3K/AKT/mTOR signaling pathway. This inhibition leads to a notable decrease in cancer cell viability and a significant induction of apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel cancer therapies targeting the PI3K/AKT/mTOR pathway. Further studies are warranted to elucidate the precise quantitative changes in the PI3K/AKT/mTOR pathway protein expression following this compound treatment and to explore its efficacy in in vivo models.

References

Saikosaponin B4: A Technical Review of its Anti-Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin B4 (SSB4), a triterpenoid saponin isolated from the roots of Bupleurum species, has emerged as a promising natural compound with significant anti-cancer properties. This technical guide provides a comprehensive review of the current research on this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its investigation. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

The primary anti-cancer mechanism of this compound is the induction of apoptosis in cancer cells through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many cancers, including colon cancer.

This compound has been shown to downregulate the expression and phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR.[1][2][3] This inhibition leads to a cascade of downstream events that promote apoptosis. Specifically, the downregulation of the PI3K/AKT/mTOR pathway by SSB4 results in the upregulation of pro-apoptotic proteins such as Bax, cleaved Caspase-3, and cleaved Caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2][3] The increased Bax/Bcl-2 ratio is a key indicator of the mitochondrial-mediated intrinsic apoptosis pathway.

Quantitative Data on Anti-Cancer Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various colon cancer cell lines. The following tables summarize the key quantitative data from published research.

| Cell Line | Assay | Concentration Range (µg/mL) | Key Findings | Reference |

| SW480 | CCK8 | 12.5–50 | Significant decrease in cell survival rates. | [1][2] |

| SW620 | CCK8 | 12.5–50 | Significant decrease in cell survival rates. | [1][2] |

| Cell Line | Treatment | Apoptosis Rate (%) | Key Apoptotic Proteins Modulated | Reference |

| SW480 | 25 µg/mL SSB4 | 55.07 ± 1.63 | Upregulation: Bax, Cleaved Caspase-3, Cleaved Caspase-9; Downregulation: Bcl-2 | [1][2][3] |

| SW620 | 25 µg/mL SSB4 | 33.07 ± 1.28 | Upregulation: Bax, Cleaved Caspase-3, Cleaved Caspase-9; Downregulation: Bcl-2 | [1][2][3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the research on this compound.

Cell Culture

-

Cell Lines: Human colon cancer cell lines SW480 and SW620.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay (CCK-8)

-

Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 12.5, 25, 50 µg/mL) and incubated for a specified period (e.g., 24, 48, 72 hours).

-

Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide Staining)

-

Cell Preparation: Cells are seeded in 6-well plates and treated with this compound for a specified time.

-

Staining: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC/PI Apoptosis Detection Kit).

-

Analysis: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis

-

Protein Extraction: Cells are treated with this compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, Caspase-9, Cleaved Caspase-9, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this compound research.

Conclusion and Future Directions

The existing body of research strongly indicates that this compound is a potent anti-cancer agent against colon cancer, primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway and subsequent induction of apoptosis. The quantitative data and established experimental protocols provide a solid foundation for further investigation.

Future research should focus on several key areas:

-

In vivo efficacy: Comprehensive studies in animal models are needed to evaluate the therapeutic potential of this compound in a physiological context, including determining optimal dosage, administration routes, and potential side effects.

-

Pharmacokinetics and bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic drugs could lead to more effective and less toxic cancer treatments.

-

Upstream regulation: Elucidating the direct molecular targets of this compound that lead to the inhibition of the PI3K/AKT/mTOR pathway will provide a more complete understanding of its mechanism of action.

This technical guide summarizes the current knowledge on this compound and provides a framework for future research aimed at translating this promising natural compound into a clinical reality for cancer therapy.

References

Saikosaponin B4: A Technical Guide to its Role in Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin B4 (SSB4), a triterpenoid saponin derived from the medicinal plant Radix Bupleuri, has emerged as a compound of interest in oncology research. This technical guide provides an in-depth examination of the molecular mechanisms through which SSB4 induces programmed cell death, with a primary focus on its pro-apoptotic effects in cancer cells. We will detail the key signaling pathways implicated, present quantitative data from relevant studies, and provide comprehensive experimental protocols for key assays. Visualizations of the molecular cascades and experimental workflows are included to facilitate a deeper understanding of SSB4's mechanism of action.

Introduction to this compound and Programmed Cell Death

Saikosaponins are a class of bioactive compounds that represent the major active ingredients in Radix Bupleuri, an herb used extensively in Traditional Chinese Medicine for various ailments, including inflammation and tumors. Among these, this compound is a specific monomeric component being investigated for its therapeutic potential, particularly in cancer.

Programmed cell death (PCD) is a collection of highly regulated cellular processes that result in the controlled elimination of cells. It is essential for normal tissue development and homeostasis. Dysregulation of PCD pathways is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy. Major forms of PCD include apoptosis, autophagy, and pyroptosis. Research indicates that saikosaponins, as a family, can induce various forms of PCD, making them promising candidates for anticancer drug development. This guide will focus specifically on the documented role of this compound in these processes.

Molecular Mechanisms of this compound-Induced Programmed Cell Death

Current research on this compound has primarily elucidated its role in inducing apoptosis, particularly in colon cancer cell lines. The principal mechanism involves the modulation of the intrinsic apoptotic pathway and the suppression of a critical cell survival signaling cascade.

Induction of Apoptosis

Apoptosis is a form of programmed cell death characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. It is executed through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases.

This compound has been shown to effectively trigger the intrinsic apoptotic pathway. This is evidenced by its ability to modulate the expression of key proteins in the B-cell lymphoma 2 (Bcl-2) family.

-

Upregulation of Pro-Apoptotic Proteins: SSB4 treatment leads to an increased expression of Bax, a pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria.

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, SSB4 suppresses the expression of Bcl-2, an anti-apoptotic protein that normally prevents mitochondrial outer membrane permeabilization.

The resulting increase in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event initiates the formation of the apoptosome and activates the initiator caspase-9, which in turn activates the executioner caspase-3. Activated (cleaved) caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic biochemical and morphological hallmarks of apoptosis. Studies confirm that SSB4 treatment significantly upregulates the expression of Caspase-9, Caspase-3, and their cleaved, active forms.

Caption: Intrinsic apoptosis pathway induced by this compound.

Inhibition of the PI3K/AKT/mTOR Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a fundamental signaling cascade that promotes cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers, including colon cancer, making it a prime target for therapeutic intervention.

Studies have demonstrated that this compound exerts its anticancer effects by directly suppressing this pathway. Treatment with SSB4 leads to a significant downregulation of the expression of PI3K, Akt, and mTOR at both the mRNA and protein levels. Furthermore, SSB4 inhibits the phosphorylation of these key kinases (P-PI3K, P-Akt, P-mTOR), which is critical for their activation. By inhibiting the PI3K/AKT/mTOR pathway, SSB4 effectively cuts off a crucial survival signal for cancer cells, thereby sensitizing them to apoptosis. This inhibition is a key component of its mechanism of action, complementing its direct effects on the Bcl-2 family proteins.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Quantitative Data Summary

The pro-apoptotic and anti-proliferative effects of this compound have been quantified in various studies. The following tables summarize key findings from research on colon cancer cell lines.

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Cell Line | Concentration | Effect | Value | Reference |

|---|---|---|---|---|

| SW480 | 12.5–50 µg/ml | Decreased cell survival rate | Significant | |

| SW620 | 12.5–50 µg/ml | Decreased cell survival rate | Significant | |